

# basic pharmacological profile of Rifamycin Sodium

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## Compound of Interest

Compound Name: Rifamycin Sodium

Cat. No.: B1679330

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An In-depth Technical Guide on the Core Pharmacological Profile of **Rifamycin Sodium**

## Introduction

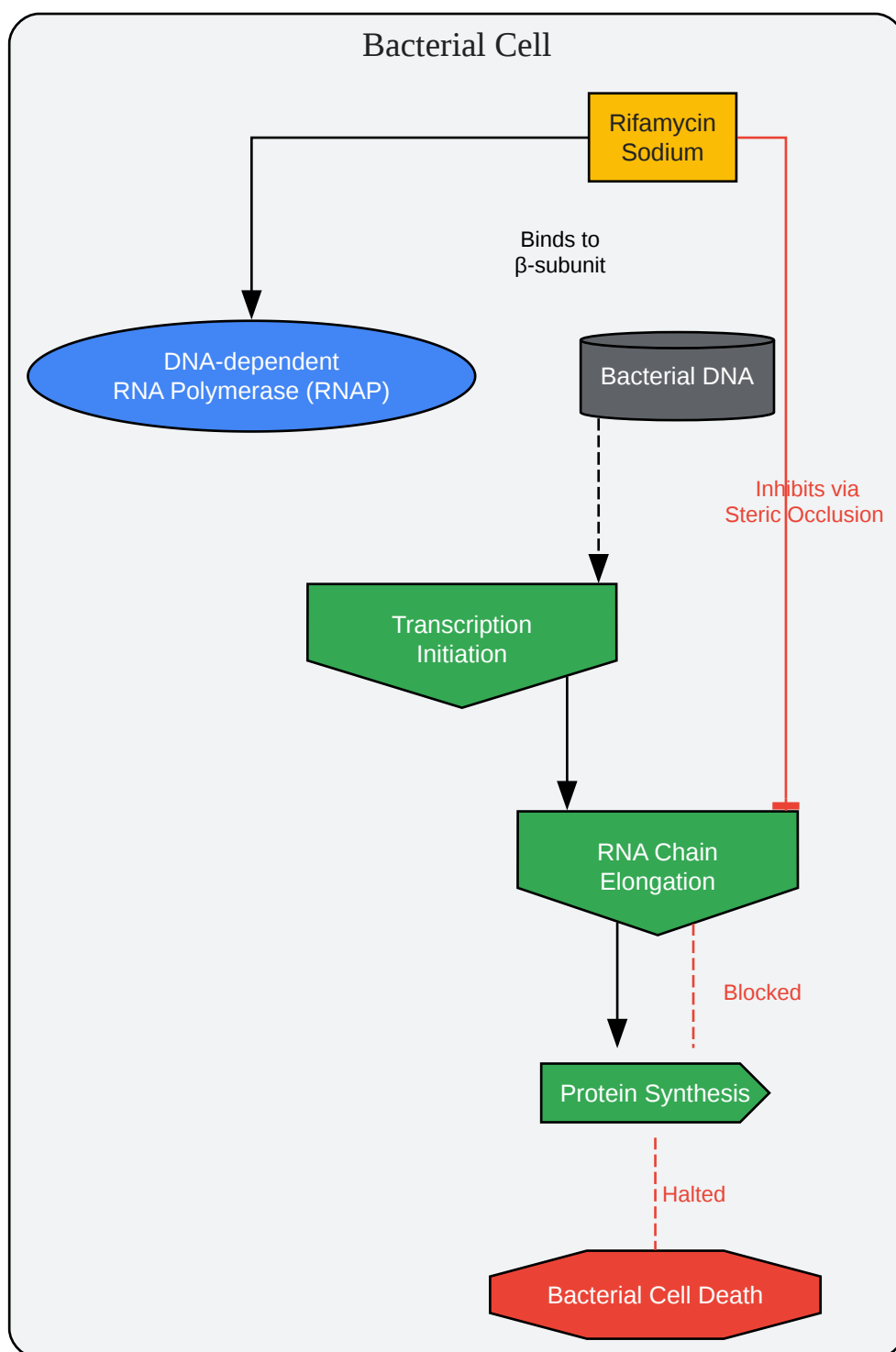
**Rifamycin Sodium**, a member of the ansamycin class of antibiotics, is a semi-synthetic derivative of Rifamycin SV, which is naturally produced by the bacterium *Ammycolatopsis mediterranei*.<sup>[1][2]</sup> It is a broad-spectrum antibiotic with potent bactericidal activity, particularly against mycobacteria, making it a cornerstone in the treatment of tuberculosis and other challenging bacterial infections.<sup>[1][3]</sup> This guide provides a detailed examination of the fundamental pharmacological properties of **Rifamycin Sodium**, intended for researchers, scientists, and professionals in drug development.

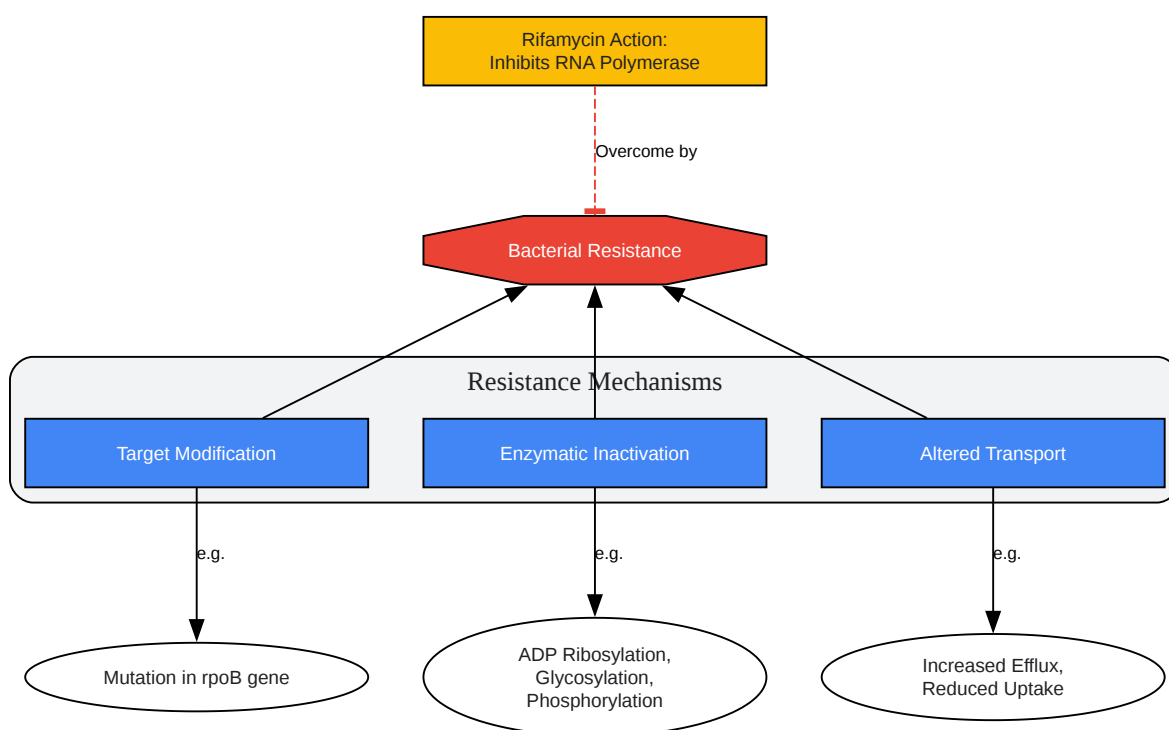
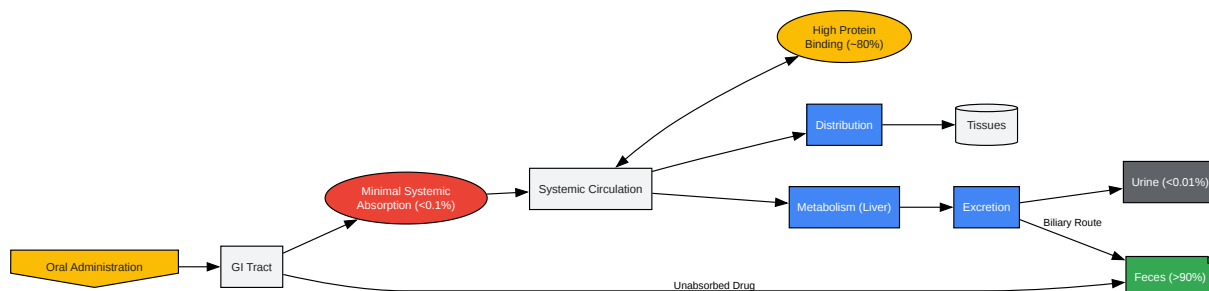
## Mechanism of Action

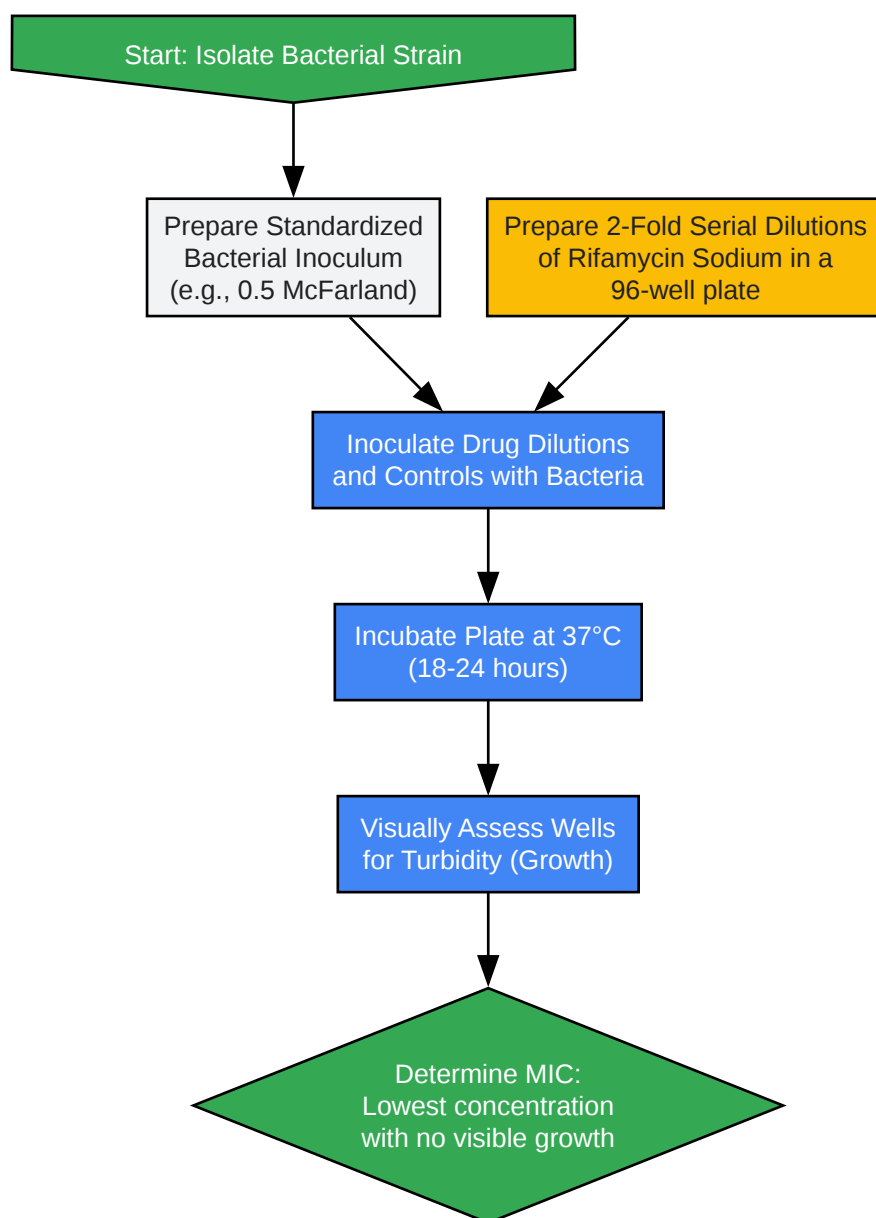
The antibacterial effect of **Rifamycin Sodium** is rooted in its highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).<sup>[4][5]</sup> This enzyme is critical for the transcription of DNA into RNA, an essential step in bacterial protein synthesis.<sup>[1]</sup>

**Rifamycin Sodium** binds with high affinity to the  $\beta$ -subunit of the prokaryotic RNAP, whereas its affinity for the analogous mammalian enzyme is significantly lower, which accounts for its selective toxicity.<sup>[4][5]</sup> The binding occurs within the RNA exit tunnel, not at the active site itself.<sup>[6]</sup> This interaction physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides. This process, known as a "steric-occlusion" mechanism, prevents further chain elongation, thereby halting transcription and leading to

bacterial cell death.<sup>[5]</sup><sup>[6]</sup> This bactericidal action is a key advantage in treating severe infections.<sup>[1]</sup>







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